molecular formula C12H19NO4 B2866203 4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1781136-90-0

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2866203
CAS No.: 1781136-90-0
M. Wt: 241.287
InChI Key: ZCYJBIBLOQQPLZ-UHFFFAOYSA-N
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Description

“4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the CAS number 1781136-90-0 . It belongs to the class of spirocyclic compounds.


Synthesis Analysis

The synthesis of this compound involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold. The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The method is suitable for industrial large-scale production .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot double allylic alkylation of an imine analogue of glycine . The rearrangement reaction is a Curtius rearrangement reaction, and the degradation reaction is a Hofmann degradation reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Modification

4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, the synthesis of a novel Boc-protected cyclopropane-modified proline analogue was reported, showcasing the utility of such compounds in creating new members of cyclopropane-modified proline libraries, essential in medicinal chemistry (Tymtsunik et al., 2012). Similarly, synthesis involving 2-azaspiro[3.3]heptane-derived amino acids demonstrates their potential in biochemistry and drug design (Radchenko et al., 2010).

Drug Development

These compounds are utilized in developing new drug molecules. For example, (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid is key in the industrial synthesis of antiviral ledipasvir, highlighting its significance in pharmaceutical applications (López et al., 2020). Additionally, cyclobutane diamines, including variants of azaspiroheptanes, have been identified as promising building blocks in drug discovery, useful in the preparation of commercially available drugs (Radchenko et al., 2010).

Enzyme Inhibition and Antibacterial Activity

Specific derivatives of azaspiroheptanes have been explored for their potential in enzyme inhibition and antibacterial applications. For instance, spirocyclopropyl pyrrolidines, a class of polyhydroxy 4-azaspiro[2.4]heptane derivatives, have shown selective inhibition of α-L-fucosidase, an enzyme target in various therapeutic areas (Laroche et al., 2006). Additionally, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized for potent antibacterial activity against respiratory pathogens, demonstrating their significance in addressing infectious diseases (Odagiri et al., 2013).

Chemical Space Exploration

Azaspiroheptanes are instrumental in exploring and accessing new chemical spaces. They have been used in lowering lipophilicity in medicinal chemistry contexts, replacing common heterocycles like morpholines and piperidines, thus opening new avenues in drug design (Degorce et al., 2019). Also, the synthesis of 6-azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery, expanding the repertoire of chemical entities available for pharmaceutical development (Chalyk et al., 2017).

Safety and Hazards

The safety, risk, hazard, and MSDS of “4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid” can also be found on ChemicalBook .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-8(9(14)15)12(13)5-6-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYJBIBLOQQPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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